(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

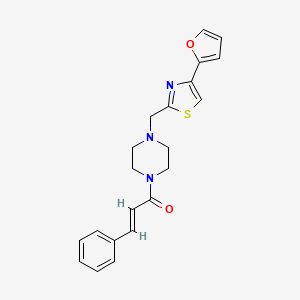

The compound "(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one" is a structurally complex molecule featuring a piperazine core linked to a thiazole-furan hybrid substituent and a cinnamoyl-derived phenylpropenone moiety. Its E-configuration at the α,β-unsaturated ketone (C=O) is critical for maintaining planar geometry, which influences electronic properties and biological interactions. This compound shares structural motifs with pharmacologically active molecules, including antimicrobial and anticancer agents, due to its piperazine and conjugated enone systems .

Properties

IUPAC Name |

(E)-1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-21(9-8-17-5-2-1-3-6-17)24-12-10-23(11-13-24)15-20-22-18(16-27-20)19-7-4-14-26-19/h1-9,14,16H,10-13,15H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFLEZDHWABRQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, a thiazole moiety, and a piperazine unit, contributing to its diverse biological properties. The synthesis typically involves multi-step reactions, including the formation of the furan and thiazole rings through established methods such as the Gewald reaction and Hantzsch thiazole synthesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown effectiveness against various bacterial strains, enhancing their potential as therapeutic agents .

Tyrosinase Inhibition

A study on related furan derivatives revealed potent tyrosinase inhibitory activity. Compounds demonstrated IC50 values ranging from 0.013 µM to 0.93 µM against monophenolase and diphenolase, respectively. The presence of specific functional groups on the phenyl ring significantly influenced these activities, indicating that structural modifications can enhance enzyme inhibition .

Anti-inflammatory Properties

Compounds derived from thiazole structures have been evaluated for their anti-inflammatory effects. A notable study reported strong inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The structure-activity relationship highlighted that specific substitutions on the benzene and thiazole rings enhanced anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Furan Ring | Enhances bioactivity through electron donation. |

| Thiazole Moiety | Critical for antimicrobial and anti-inflammatory activity; variations in substitution affect potency. |

| Piperazine Unit | Modulates binding affinity to target enzymes. |

Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

- Tyrosinase Inhibition : A series of substituted phenylprop-enones were synthesized and tested for tyrosinase inhibition, revealing that specific substitutions significantly enhance inhibitory effects .

- Anti-inflammatory Testing : Compounds exhibiting strong cyclooxygenase inhibition were tested in vivo for their ability to reduce inflammation in carrageenan-induced rat models, demonstrating significant reductions in swelling compared to control groups .

- Antimicrobial Evaluation : Derivatives were screened against various pathogens, showing promising results that warrant further exploration for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of the furan-thiazole structure in the compound enhances its efficacy against these cell lines, with some derivatives demonstrating IC50 values in the low micromolar range .

-

Anticonvulsant Properties

- The thiazole component has been linked to anticonvulsant activity. A study on thiazole-integrated compounds revealed that certain derivatives exhibited protective effects against seizures in animal models. The structure of (E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one may contribute to similar effects due to its structural similarity to known anticonvulsants .

-

Antifungal Activity

- Recent research has highlighted the potential antifungal properties of thiazole derivatives. Compounds similar to this compound have been tested against various phytopathogenic fungi, showing promising results with low EC50 values . This suggests potential applications in agricultural settings for crop protection.

Pharmacological Insights

-

Modulation of Receptor Activity

- The compound may act as a modulator of the P2X3 receptor, which is implicated in pain pathways. Research on piperazine derivatives has shown that modifications in their structure can lead to enhanced modulation of these receptors, suggesting that this compound could be explored for pain management therapies .

-

Structure Activity Relationship (SAR) Studies

- SAR studies have demonstrated that variations in the substituents on the thiazole and furan rings can significantly influence biological activity. The incorporation of different functional groups can enhance the selectivity and potency of compounds derived from (E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-y)-3-phenypropene) against specific targets .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A | Compounds with thiazole moiety showed IC50 values < 10 µM against MCF7 cells | Anticancer |

| Study B | Derivatives exhibited significant anticonvulsant activity in PTZ-induced seizure models | Anticonvulsant |

| Study C | Thiazole-based compounds demonstrated fungicidal activity against A. solani | Agricultural antifungal |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include piperazine-linked enones with variations in aryl substituents and heterocyclic appendages. Key structural differences and similarities are summarized below:

Key Observations :

- The thiazole-furan hybrid in the target compound introduces dual heteroaromaticity, which may improve π-π stacking interactions compared to single-heterocycle analogs .

- Electron-withdrawing groups (e.g., fluorine in ) increase polarity, while bulky substituents (e.g., bis-methoxyphenyl in ) reduce solubility but enhance target specificity.

Pharmacological Activity

Comparative studies of analogous compounds highlight the role of substituents in biological activity:

Key Findings :

- The absence of a nitro group in the target compound distinguishes it from antitubercular nitrothiophen derivatives, suggesting divergent mechanisms .

Physicochemical Properties

Comparative physicochemical data (experimental or calculated):

Key Trends :

- The thiazole-furan hybrid in the target compound balances moderate lipophilicity (logP ~3.2) and solubility, favorable for bioavailability.

- Bulkier analogs (e.g., ) exhibit higher logP and lower solubility, limiting their therapeutic utility.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing (E)-1-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole-furan hybrid, followed by piperazine functionalization and final coupling with a cinnamoyl group. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C, 6–8 hours) .

- Piperazine alkylation : Use of (4-(furan-2-yl)thiazol-2-yl)methyl chloride with piperazine in dichloromethane (DCM) and triethylamine (TEA) at room temperature .

- Cinnamoyl coupling : Reaction of the piperazine intermediate with (E)-3-phenylacryloyl chloride in acetone, catalyzed by TEA, with purification via recrystallization (ethanol) .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature control (±5°C), and stoichiometric ratios (1.2–1.5 equivalents for alkylating agents) to improve yields (>70%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration of the enone moiety: coupling constant J = 12–16 Hz for trans olefinic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities (e.g., m/z calculated for C₂₄H₂₃N₃O₂S: 418.1594) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How does the solubility profile of this compound influence its use in biological assays?

- Methodological Answer :

- The compound is sparingly soluble in water but dissolves in DMSO (50–100 mM stock solutions). For cell-based assays, dilute to working concentrations (<0.1% DMSO) to avoid cytotoxicity .

- Solubility in organic solvents (e.g., ethanol, acetone) enables formulation for in vivo pharmacokinetic studies via oral gavage or intraperitoneal injection .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination in triplicate, 72-hour incubations for antiproliferative studies) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinase domains) .

- Metabolite Interference Check : Perform LC-MS/MS analysis of assay media to identify degradation products or reactive metabolites .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Replace the furan ring with thiophene or pyridine to assess impact on target affinity .

- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetic properties (e.g., logP reduction for improved CNS penetration) .

- Enone Geometry : Compare E- vs. Z-isomers in cytotoxicity assays to determine stereochemical selectivity .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) for 24 hours; monitor degradation via HPLC .

- Plasma Stability : Expose to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .

- Light/Temperature Sensitivity : Store at 4°C, 25°C, and 40°C for 4 weeks; assess crystallinity changes via XRPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.